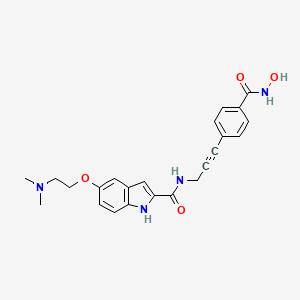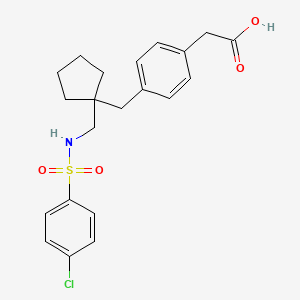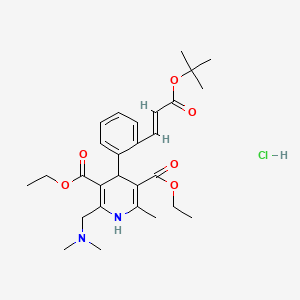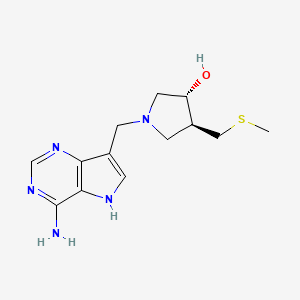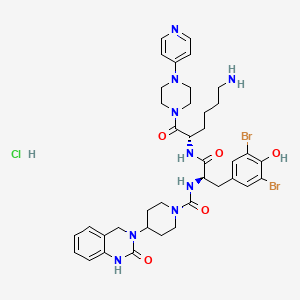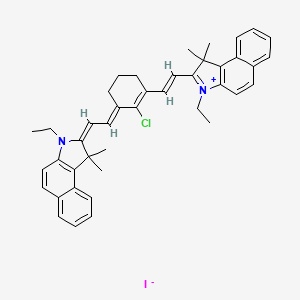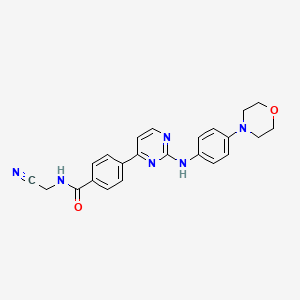
莫美替尼
描述
莫美替尼是一种小分子抑制剂,主要用于治疗骨髓纤维化,这是一种骨髓癌这种化合物在缓解骨髓纤维化患者的贫血、脾肿大(脾脏增大)和全身症状方面显示出希望 .
科学研究应用
莫美替尼有广泛的科学研究应用:
化学: 在化学领域,莫美替尼用作模型化合物来研究激酶抑制和新型激酶抑制剂的开发。
生物学: 在生物学研究中,莫美替尼用于研究 JAK-STAT 信号通路及其在各种疾病中的作用。
作用机制
莫美替尼通过抑制 JAK1、JAK2 和 ACVR1 的活性发挥作用。通过阻断这些激酶,莫美替尼破坏 JAK-STAT 信号通路,该通路在骨髓纤维化中通常是异常的。 这种抑制导致炎症细胞因子和生长因子的产生减少,从而缓解贫血和脾肿大等症状 .
生化分析
Biochemical Properties
Momelotinib is an adenosine triphosphate-competitive inhibitor of wild-type JAK1 and JAK2 as well as mutant JAK2V617F . It interacts with several cytokines and growth factors that are essential for hematopoiesis and immune function. By inhibiting these kinases, Momelotinib disrupts the JAK-STAT signaling pathway, which is often aberrant in myelofibrosis . This inhibition leads to a reduction in the proliferation of abnormal hematopoietic stem cells and a decrease in the release of pro-inflammatory cytokines .
Cellular Effects
Momelotinib has demonstrated significant effects on various cell types and cellular processes. It has been shown to improve anemia, reduce splenomegaly, and alleviate constitutional symptoms in patients with myelofibrosis . The compound influences cell signaling pathways, particularly the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism . By inhibiting JAK1 and JAK2, Momelotinib reduces the production of hepcidin, a key regulator of iron homeostasis, thereby improving erythropoiesis and increasing hemoglobin levels .
Molecular Mechanism
The molecular mechanism of Momelotinib involves the inhibition of JAK1 and JAK2, which are critical components of the JAK-STAT signaling pathway . This pathway is responsible for transmitting signals from cytokine receptors to the nucleus, leading to the activation of genes involved in cell proliferation, differentiation, and survival . By competitively inhibiting the ATP-binding sites of JAK1 and JAK2, Momelotinib prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling events . Additionally, Momelotinib inhibits activin A receptor type 1 (ACVR1), which contributes to its effects on iron metabolism and erythropoiesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Momelotinib have been observed to change over time. Long-term studies have shown that the compound maintains its efficacy in reducing splenomegaly and improving anemia in myelofibrosis patients . The stability and degradation of Momelotinib have been studied, revealing that it remains effective over extended periods without significant loss of potency . Some adverse effects, such as diarrhea and thrombocytopenia, have been reported, although these are generally non-cumulative and manageable .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of Momelotinib vary with different dosages. At lower doses, the compound effectively inhibits JAK1 and JAK2, leading to improvements in anemia and splenomegaly . At higher doses, toxic effects such as myelosuppression and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Momelotinib is metabolized by multiple cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and CYP1A2 . The involvement of these enzymes in the metabolism of Momelotinib suggests that the compound may interact with other drugs that are substrates or inhibitors of these CYP enzymes . Additionally, the inhibition of ACVR1 by Momelotinib affects the BMP6/ACVR1/SMAD pathway, leading to decreased hepcidin expression and improved iron metabolism .
Transport and Distribution
Momelotinib is transported and distributed within cells and tissues through various mechanisms. It is 91% bound to plasma proteins in healthy volunteers, which influences its distribution and bioavailability . The compound has a mean apparent volume of distribution at steady-state of 984 liters, indicating extensive distribution within the body . The transport and accumulation of Momelotinib in specific tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of Momelotinib is primarily within the cytoplasm, where it exerts its inhibitory effects on JAK1 and JAK2 . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles or compartments . Its activity within the cytoplasm is sufficient to disrupt the JAK-STAT signaling pathway and exert its therapeutic effects in myelofibrosis .
准备方法
莫美替尼的合成涉及几个关键步骤:
起始材料: 合成从 4-吗啉基苯胺和氰胺开始。
亲核加成: 4-吗啉基苯胺与氰胺反应生成 1-(4-吗啉基苯基)胍。
中间体形成: 甲基 4-乙酰基苯甲酸使用 N,N-二甲基甲酰胺二甲基缩醛转化为甲基 (E)-4-[3-(二甲基氨基)丙烯酰基]苯甲酸。
缩合: 然后在醇性碱中于高温下将烯胺酮中间体与 1-(吗啉基苯基)胍缩合,生成所需的嘧啶。
水解: 嘧啶水解生成相应的酸。
酰胺化: 最后,通过酰胺化反应得到所需的化合物莫美替尼 .
化学反应分析
莫美替尼会发生几种类型的化学反应:
氧化: 莫美替尼可以被氧化生成各种代谢产物。
还原: 还原反应可以修饰莫美替尼中存在的官能团。
取代: 取代反应可以在莫美替尼分子的不同位置发生,导致形成不同的衍生物。
这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物通常是官能团发生改变的莫美替尼的修饰版本 .
相似化合物的比较
莫美替尼经常与其他 JAK 抑制剂(如鲁索利替尼和费拉替尼)进行比较。虽然所有这些化合物都针对 JAK-STAT 通路,但莫美替尼的独特之处在于它还可以抑制 ACVR1,ACVR1 在铁代谢和贫血中起着至关重要的作用。 这使得莫美替尼在治疗与骨髓纤维化相关的贫血方面特别有效 .
类似化合物
鲁索利替尼: 一种 JAK1 和 JAK2 抑制剂,用于治疗骨髓纤维化和真性红细胞增多症。
费拉替尼: 另一种用于治疗骨髓纤维化的 JAK2 抑制剂。
帕克替尼: 一种 JAK2 和 FLT3 抑制剂,用于治疗骨髓纤维化,尤其是在血小板计数低的患者中 {__svg_loss__}.
莫美替尼除了针对 JAK1 和 JAK2 之外,还能靶向 ACVR1 的独特能力,使其与这些其他抑制剂区分开来,提供了更广泛的治疗益处 {__svg_loss__}.
属性
IUPAC Name |
N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHNDZWQTBEVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026049 | |
| Record name | N-(Cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056634-68-4 | |
| Record name | Momelotinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1056634-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Momelotinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056634684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Momelotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11763 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(Cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOMELOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O01GMS00P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Momelotinib?
A1: Momelotinib is a potent, selective, small-molecule inhibitor of Janus kinase 1 (JAK1) and JAK2 [, , ]. It also inhibits activin A receptor type 1 (ACVR1) and, to a lesser extent, FLT3 [, , ].
Q2: How does Momelotinib interact with JAK/STAT signaling?
A2: Momelotinib binds to the ATP-binding site of JAK1 and JAK2, inhibiting their kinase activity [, ]. This, in turn, disrupts the phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5, thereby interfering with cytokine signaling [, , ].
Q3: How does Momelotinib's inhibition of ACVR1 impact anemia in Myelofibrosis?
A3: ACVR1 inhibition by Momelotinib interferes with SMAD signaling, a pathway that regulates the expression of hepcidin, a key regulator of iron metabolism [, , ]. By reducing hepcidin levels, Momelotinib increases iron availability for erythropoiesis, counteracting anemia associated with Myelofibrosis [, , , ].
Q4: What is the molecular formula and weight of Momelotinib?
A4: Unfortunately, the provided research excerpts do not disclose the molecular formula, weight, or spectroscopic data for Momelotinib. Please refer to publicly available chemical databases or the drug manufacturer for this information.
Q5: Is there information available regarding Momelotinib's compatibility with various materials or its stability under different conditions?
A5: The provided research excerpts primarily focus on Momelotinib's pharmacological properties and clinical efficacy in treating Myelofibrosis. Information regarding material compatibility and stability under various conditions is not discussed in these excerpts.
Q6: Does Momelotinib exhibit catalytic properties, or is it primarily an enzyme inhibitor?
A6: Based on the provided research, Momelotinib functions primarily as an enzyme inhibitor, specifically targeting JAK1, JAK2, ACVR1, and FLT3. No catalytic properties are described in the research excerpts.
Q7: Have computational methods been employed to study Momelotinib?
A7: The provided research excerpts do not mention the use of computational chemistry or modeling techniques in studying Momelotinib.
Q8: How do structural modifications of Momelotinib influence its activity and selectivity?
A8: While the research mentions Jaktinib, a deuterated form of Momelotinib with improved pharmacokinetics [], specific details regarding structure-activity relationships and the impact of structural modifications on Momelotinib's activity, potency, and selectivity are not discussed in the provided excerpts.
Q9: Is there information available on Momelotinib's compliance with SHE regulations and practices?
A9: The provided research excerpts do not address SHE regulations or practices specific to Momelotinib. Compliance with these regulations is crucial for drug development and manufacturing and is typically addressed in regulatory documents and company procedures.
Q10: How is Momelotinib absorbed, distributed, metabolized, and excreted (ADME)?
A10: While not comprehensively covered, the research mentions that Momelotinib is orally bioavailable, with food intake modestly increasing its maximum plasma concentration (Cmax) and area under the curve (AUCinf) []. It is primarily metabolized into an active metabolite, M21 []. Detailed information on Momelotinib's ADME profile requires further investigation of relevant pharmacokinetic studies.
Q11: How do omeprazole and ritonavir affect Momelotinib's pharmacokinetics?
A11: Omeprazole, a proton pump inhibitor, reduces Momelotinib tablet exposure by decreasing Cmax and AUCinf, while ritonavir, a CYP3A4 inhibitor, increases Momelotinib and M21 exposure, although neither effect was deemed clinically meaningful in the short-term study [].
Q12: What in vitro models have been used to study Momelotinib's activity against Myelofibrosis?
A12: Researchers have utilized various in vitro models, including cell lines harboring JAK2V617F or MPLW515L mutations [], primary cells from MPN patients [], and healthy donor-derived CD34+ hematopoietic stem and progenitor cells [].
Q13: What in vivo models have been employed to assess Momelotinib's efficacy in Myelofibrosis?
A13: The research describes the use of mouse xenograft models of human ovarian cancer to demonstrate Momelotinib's ability to suppress tumor burden, prolong disease-free survival, and reduce JAK2/STAT3 activation and CSC-like development [, ]. Patient-derived xenograft models have also been utilized [].
Q14: What are the key findings from clinical trials evaluating Momelotinib in Myelofibrosis?
A14: Multiple Phase II and III clinical trials, including MOMENTUM, SIMPLIFY-1 and SIMPLIFY-2, have demonstrated Momelotinib's efficacy in Myelofibrosis [, , , ]. Significant improvements were observed in spleen volume reduction, symptom burden reduction, and transfusion independence, particularly in anemic patients.
Q15: Does Momelotinib provide benefits for patients with varying degrees of anemia?
A15: In the SIMPLIFY-1 trial, Momelotinib demonstrated spleen, symptom, and anemia benefits regardless of baseline hemoglobin levels. Notably, it showed superior anemia-related benefits compared to Ruxolitinib in patients with hemoglobin <12 g/dL [].
Q16: What are the known mechanisms of resistance to Momelotinib in Myelofibrosis?
A16: While the provided research excerpts do not delve into specific resistance mechanisms, it is known that acquired resistance to JAK inhibitors can arise from various factors, including mutations in JAK2 or other components of the JAK/STAT pathway, activation of alternative signaling pathways, and alterations in drug metabolism or transport.
Q17: Is there evidence of cross-resistance between Momelotinib and other JAK inhibitors?
A17: The research mentions that Momelotinib showed lower efficacy in patients previously exposed to JAK inhibitors compared to JAK inhibitor-naïve patients []. This suggests a potential for cross-resistance, although further investigation is needed to confirm and understand the underlying mechanisms.
Q18: What are the common adverse effects associated with Momelotinib treatment?
A18: Common adverse events reported in clinical trials include diarrhea, peripheral neuropathy, thrombocytopenia, and dizziness [, , , ]. While most adverse events, except for peripheral neuropathy, are typically reversible, long-term safety data are still being collected and analyzed.
Q19: What is the incidence of treatment-emergent peripheral neuropathy (TE-PN) associated with Momelotinib?
A19: TE-PN, primarily sensory and affecting the feet, was observed in 44% of 100 MF patients treated with Momelotinib at the Mayo Clinic [, ]. The median time to onset was 32 weeks, and the median duration was 11 months. Notably, TE-PN was associated with treatment response and longer survival, although this association might be influenced by treatment duration [].
Q20: Are there ongoing efforts to develop targeted drug delivery systems for Momelotinib?
A20: The provided research excerpts do not discuss targeted drug delivery systems for Momelotinib.
Q21: Are there specific biomarkers that can predict response to Momelotinib or identify patients at risk of adverse effects?
A21: Research indicates that CALR type 1/type 1-like mutations are associated with a higher likelihood of spleen response to Momelotinib [, , ]. In contrast, ASXL1 mutations are associated with inferior clinical improvement, and the presence of ASXL1 or SRSF2 mutations or the absence of CALR mutations is linked to shorter survival [, ].
Q22: How do baseline serum ferritin levels correlate with anemia response to Momelotinib?
A22: Lower serum ferritin levels are associated with a higher likelihood of anemia response to Momelotinib []. This finding suggests that iron availability plays a role in the drug's efficacy in improving anemia.
Q23: What analytical methods are used to characterize and quantify Momelotinib?
A23: The provided research excerpts do not provide detailed information on the specific analytical methods employed for Momelotinib's characterization and quantification.
Q24: Is there information available on the environmental impact and degradation of Momelotinib?
A24: The provided research excerpts focus primarily on Momelotinib's therapeutic aspects and do not address its environmental impact or degradation pathways. Assessing these factors is essential for understanding the drug's long-term ecological consequences.
Q25: Have the analytical methods used to study Momelotinib been validated?
A25: The provided research excerpts do not mention the validation of analytical methods used in Momelotinib research. Validation is a critical aspect of analytical method development and ensures the accuracy, precision, and reliability of the generated data.
Q26: What quality control measures are implemented during Momelotinib's development, manufacturing, and distribution?
A26: The provided research excerpts do not delve into the specifics of quality control measures for Momelotinib. Adherence to stringent quality control standards is essential for ensuring the drug's safety, efficacy, and consistency throughout its lifecycle.
Q27: Does Momelotinib elicit any immunogenic or other immunological responses?
A27: The provided research excerpts primarily focus on Momelotinib's therapeutic effects in Myelofibrosis and do not discuss its potential immunogenicity or impact on broader immunological responses.
Q28: Does Momelotinib interact with drug transporters, and if so, how can these interactions be managed?
A28: Research indicates that Momelotinib may interact with breast cancer resistance protein (BCRP) substrates, as evidenced by increased rosuvastatin Cmax and AUC when co-administered with Momelotinib []. Monitoring for adverse reactions or dose adjustments may be warranted in such cases.
Q29: How does Momelotinib affect drug-metabolizing enzymes?
A29: The research suggests that Momelotinib is metabolized via CYP3A4 []. Co-administration with strong CYP3A4 inhibitors or inducers like ritonavir or rifampin can alter Momelotinib's exposure and may necessitate monitoring or dose adjustments [].
Q30: What is known about Momelotinib's biocompatibility and biodegradability?
A30: The provided research excerpts do not specifically address Momelotinib's biocompatibility or biodegradability. Understanding these aspects is crucial for assessing the drug's long-term safety and environmental impact.
Q31: What are the main alternatives to Momelotinib in treating Myelofibrosis?
A31: Several alternative JAK inhibitors are available for treating Myelofibrosis, each with its own efficacy and safety profile. These include Ruxolitinib, Fedratinib, and Pacritinib [, , , ]. The choice of treatment depends on individual patient factors, such as disease severity, presence of specific mutations, and tolerance to prior therapies [].
Q32: How does Momelotinib compare to other JAK inhibitors in terms of its effect on anemia?
A32: Unlike some earlier JAK inhibitors like Ruxolitinib and Fedratinib, which may worsen anemia, Momelotinib has shown a consistent ability to improve hemoglobin levels and reduce transfusion burden in Myelofibrosis patients [, ]. This unique characteristic is attributed to its ACVR1 inhibitory activity [, ].
Q33: Are there specific guidelines for the recycling and waste management of Momelotinib?
A33: The provided research excerpts do not provide information on recycling or waste management strategies for Momelotinib. Proper disposal of pharmaceutical waste is crucial for minimizing environmental contamination and potential health risks.
Q34: What research infrastructure and resources are crucial for advancing Momelotinib research?
A34: Continued research on Momelotinib necessitates access to well-characterized patient cohorts, advanced in vitro and in vivo models that accurately recapitulate Myelofibrosis, sophisticated analytical techniques for comprehensive drug characterization and quantification, and robust bioinformatics tools for analyzing large datasets. Additionally, collaborative efforts involving academic institutions, pharmaceutical companies, and regulatory agencies are essential for accelerating drug development and clinical translation.
Q35: What are the key historical milestones in the development of Momelotinib?
A35: Key milestones in Momelotinib's development include its initial preclinical characterization demonstrating its JAK1/2 inhibitory activity and efficacy in Myelofibrosis models []. Subsequent Phase I/II trials revealed its unique ability to improve anemia in MF patients [, , ]. This led to the initiation of larger Phase III trials, including MOMENTUM and SIMPLIFY, which provided further evidence of Momelotinib's efficacy in improving spleen volume, symptom burden, and transfusion independence [, , , , ]. Finally, in September 2023, Momelotinib received FDA approval for treating Myelofibrosis patients with anemia, marking a significant milestone in its clinical translation [].
Q36: How has cross-disciplinary research contributed to our understanding of Momelotinib?
A36: The development and understanding of Momelotinib have benefited significantly from cross-disciplinary collaborations. Medicinal chemists have played a crucial role in designing and synthesizing the molecule, while pharmacologists have elucidated its mechanism of action, pharmacokinetic profile, and interactions with other drugs [, ]. Hematologists and oncologists have conducted clinical trials to evaluate its efficacy and safety in Myelofibrosis patients [, , , , , ]. Furthermore, the study of Momelotinib's impact on hepcidin regulation and iron metabolism has involved expertise from the fields of endocrinology and hematology [, , ]. Continued collaboration across these disciplines is essential for optimizing Momelotinib's use in Myelofibrosis and potentially expanding its applications to other diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B1663487.png)
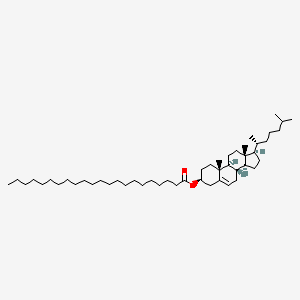
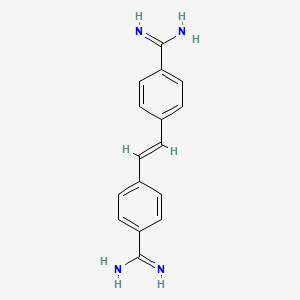
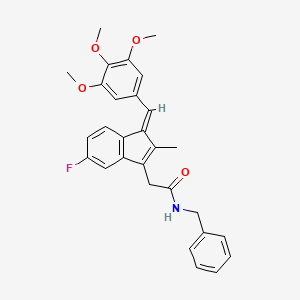
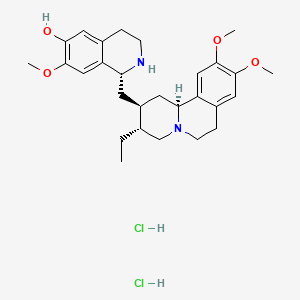
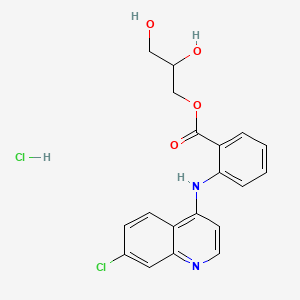
![8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B1663498.png)
